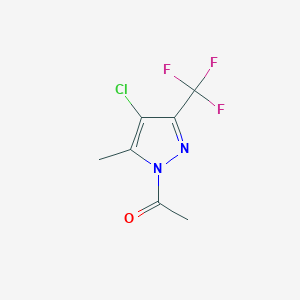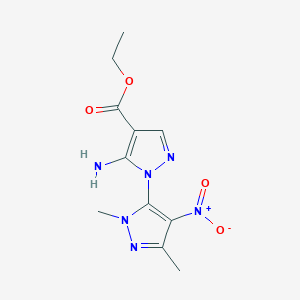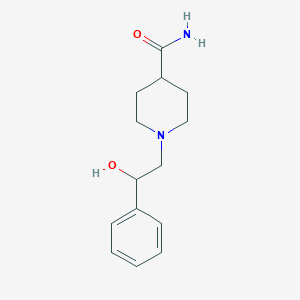
1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole
Overview
Description
1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole is a chemical compound with the molecular formula C7H6ClF3N2O and a molecular weight of 226.58 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with acetyl, chloro, methyl, and trifluoromethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole involves several steps. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
- 1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1h-pyrazole
- 1-Acetyl-4-chloro-5-methyl-3-(difluoromethyl)-1h-pyrazole
- 1-Acetyl-4-bromo-5-methyl-3-(trifluoromethyl)-1h-pyrazole
These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
1-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c1-3-5(8)6(7(9,10)11)12-13(3)4(2)14/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERAROFZQWLXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370983 | |
| Record name | 1-acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808764-27-4 | |
| Record name | 1-acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methylphenyl)acetyl]benzonitrile](/img/structure/B1621308.png)
![2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde](/img/structure/B1621312.png)

![2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1621314.png)
![2,2,2-trichloro-1-[1-(2-nitrophenyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1621315.png)

![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B1621318.png)
![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)


![2-[4-(Tert-butyl)phenoxy]nicotinic acid](/img/structure/B1621325.png)

![Methyl 2-[(2-oxopropyl)thio]benzoate](/img/structure/B1621329.png)

